molecular formula C15H16FNO3S B5855830 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide

4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide

Cat. No. B5855830
M. Wt: 309.4 g/mol
InChI Key: STDRZVKVWYEMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is also known as F-PEB and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of F-PEB involves the inhibition of various enzymes and proteins in the body. It has been shown to bind to the active site of carbonic anhydrase IX and XII, inhibiting their activity and leading to a decrease in the pH of the tumor microenvironment. F-PEB also inhibits the activity of cyclooxygenase-2, leading to a decrease in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
F-PEB has been shown to have various biochemical and physiological effects. It has been shown to decrease the pH of the tumor microenvironment, leading to a decrease in the proliferation and migration of cancer cells. F-PEB also has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.

Advantages and Limitations for Lab Experiments

F-PEB has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins, making it a useful tool for studying their functions and mechanisms of action. F-PEB is also relatively easy to synthesize and purify, making it readily available for research purposes. However, F-PEB has some limitations for lab experiments, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on F-PEB. One potential direction is the development of F-PEB derivatives with improved pharmacological properties and reduced toxicity. Another direction is the investigation of F-PEB's potential applications in the treatment of various inflammatory and pain-related conditions. Additionally, further research is needed to fully elucidate the mechanisms of action of F-PEB and its effects on various enzymes and proteins in the body.
Conclusion:
In conclusion, 4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is a chemical compound with promising potential applications in the field of medicinal chemistry. It has been extensively studied for its inhibitory effects on various enzymes and proteins, as well as its anti-inflammatory and analgesic effects. Future research on F-PEB may lead to the development of new drugs for the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of F-PEB involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(4-methylphenoxy)ethylamine in the presence of a suitable base. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC. The purity and yield of F-PEB can be optimized by adjusting the reaction conditions and purification methods.

Scientific Research Applications

F-PEB has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have potent inhibitory effects on various enzymes such as carbonic anhydrase IX and XII, which are overexpressed in cancer cells. F-PEB has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.

properties

IUPAC Name

4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-12-2-6-14(7-3-12)20-11-10-17-21(18,19)15-8-4-13(16)5-9-15/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDRZVKVWYEMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide

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